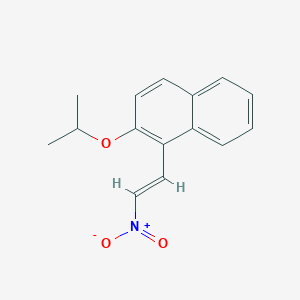![molecular formula C18H13ClN2OS B5835395 N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide inhibits the activity of the Wnt/β-catenin signaling pathway by binding to the protein TNIK (Traf2- and Nck-interacting kinase). TNIK is a key regulator of the Wnt/β-catenin signaling pathway, and its inhibition by this compound leads to the downregulation of β-catenin, a transcription factor that promotes the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, to enhance the sensitivity of cancer cells to chemotherapy, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, and to inhibit the formation of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide for lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the sensitivity of cancer cells to chemotherapy, which could lead to the development of more effective cancer treatments. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of more potent analogs of this compound that could be more effective in inhibiting the Wnt/β-catenin signaling pathway. Another area of interest is the development of combination therapies that combine this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential applications of this compound in other diseases and conditions, such as Alzheimer's disease and osteoporosis.
Synthesemethoden
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with carbon disulfide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-naphthylamine to form this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXLSGUGJVVJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
